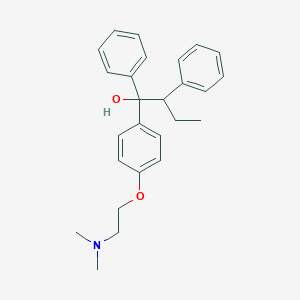
2-Chloro-3-methoxy-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methoxy-10H-phenothiazine is a chemical compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methoxy-10H-phenothiazine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by scavenging free radicals. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-Chloro-3-methoxy-10H-phenothiazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-3-methoxy-10H-phenothiazine in lab experiments is its ability to inhibit the production of ROS and free radicals. This makes it a useful tool for investigating oxidative stress and its role in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to induce liver damage and to cause DNA damage in cells.
Orientations Futures
There are several future directions for the use of 2-Chloro-3-methoxy-10H-phenothiazine in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and cancer. Another direction is to explore its use as a fluorescent probe for studying protein-ligand interactions. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, and to develop safer and more effective derivatives of this compound.
In conclusion, 2-Chloro-3-methoxy-10H-phenothiazine is a versatile chemical compound that has been widely used in scientific research. Its unique properties and potential therapeutic applications make it a valuable tool for investigating various biological processes. However, further studies are needed to fully understand its mechanism of action and potential toxicity, and to develop safer and more effective derivatives of this compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-methoxy-10H-phenothiazine involves the reaction of 2-chloroaniline with 3-methoxyphenothiazine in the presence of a catalyst. The reaction proceeds through a series of steps, including diazotization, coupling, and cyclization, to yield the final product. The purity of the product can be improved through recrystallization and chromatography.
Applications De Recherche Scientifique
2-Chloro-3-methoxy-10H-phenothiazine has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been used as a fluorescent probe to study the interaction between proteins and small molecules.
Propriétés
Numéro CAS |
17800-08-7 |
|---|---|
Nom du produit |
2-Chloro-3-methoxy-10H-phenothiazine |
Formule moléculaire |
C13H10ClNOS |
Poids moléculaire |
263.74 g/mol |
Nom IUPAC |
2-chloro-3-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-11-7-13-10(6-8(11)14)15-9-4-2-3-5-12(9)17-13/h2-7,15H,1H3 |
Clé InChI |
FLAAJAQQBBSHBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
SMILES canonique |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
Synonymes |
2-Chloro-3-methoxy-10H-phenothiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




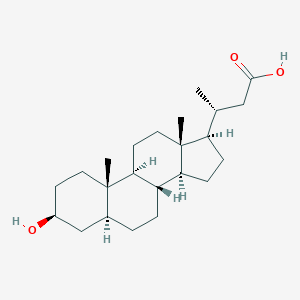

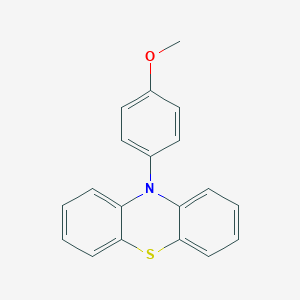
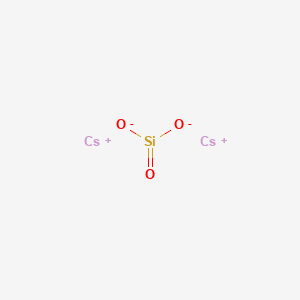
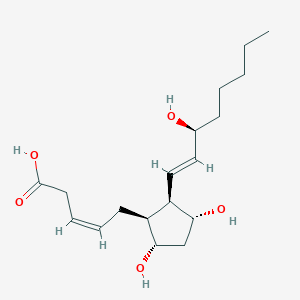
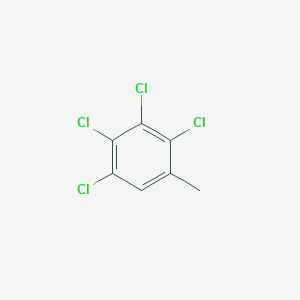


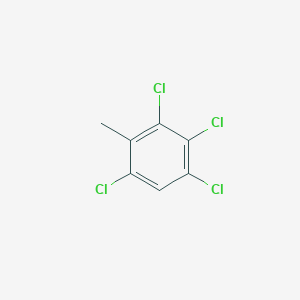
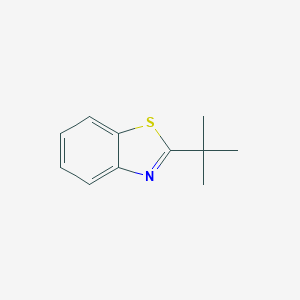
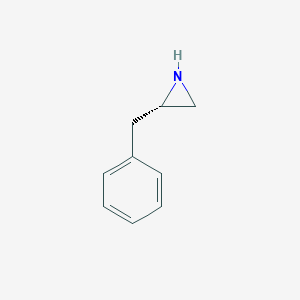
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
